molecular formula C5H8O3 B2945532 3-(Oxiran-2-yl)oxetan-3-ol CAS No. 2137814-10-7

3-(Oxiran-2-yl)oxetan-3-ol

Cat. No.: B2945532
CAS No.: 2137814-10-7
M. Wt: 116.116
InChI Key: TXCVDPBNOOWTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxiran-2-yl)oxetan-3-ol is a unique organic compound characterized by the presence of both an oxirane (epoxide) and an oxetane ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The combination of these two strained ring systems imparts unique reactivity and properties to the molecule.

Mechanism of Action

Target of Action

Oxetanes, in general, are known to interact with various biological targets due to their unique structural properties .

Mode of Action

The mode of action of 3-(Oxiran-2-yl)oxetan-3-ol involves its interaction with these targets, leading to changes in their function. The specific interactions and resulting changes depend on the nature of the target and the biochemical context .

Biochemical Pathways

Oxetanes are known to participate in various biochemical reactions due to their reactivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include the pH of the environment, the presence of other molecules, temperature, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxiran-2-yl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the oxirane moiety. One common method is the cyclization of appropriate diols or halohydrins under basic conditions. For instance, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . The oxirane ring can then be introduced through epoxidation reactions using peracids or other oxidizing agents.

Industrial Production Methods: Industrial production of oxetane derivatives often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Oxiran-2-yl)oxetan-3-ol undergoes a variety of chemical reactions due to the presence of both oxirane and oxetane rings. These include:

    Ring-Opening Reactions: Both the oxirane and oxetane rings can undergo nucleophilic ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be oxidized to form diols or further functionalized through reduction reactions.

    Substitution Reactions: Halogenation and other substitution reactions can be performed on the oxetane ring to introduce various functional groups.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Peracids, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    Diols: Formed through the oxidation of the oxirane ring

    Functionalized Oxetanes: Resulting from substitution reactions on the oxetane ring

Scientific Research Applications

3-(Oxiran-2-yl)oxetan-3-ol has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique ring structure makes it valuable in the development of advanced polymers and materials with specific mechanical properties.

    Biological Studies: The compound’s reactivity is exploited in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Comparison with Similar Compounds

    Oxetane: A simpler compound with only the oxetane ring.

    Epoxide: Compounds with only the oxirane ring.

    3,3-Bis(chloromethyl)oxetane: A derivative with additional functional groups on the oxetane ring.

Uniqueness: 3-(Oxiran-2-yl)oxetan-3-ol is unique due to the presence of both oxirane and oxetane rings, which imparts distinct reactivity and properties. This dual-ring structure allows for a broader range of chemical transformations and applications compared to compounds with only one of these rings.

Properties

IUPAC Name

3-(oxiran-2-yl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(2-7-3-5)4-1-8-4/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCVDPBNOOWTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2(COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.